

Comparative Spectroscopic Guide: IR Stretching Frequencies of Group 6 Hexacarbonyls

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Chromium(0) hexacarbonyl
CAS No.:	13007-92-6
Cat. No.:	B082506

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Executive Overview

For researchers in organometallic catalysis and drug development professionals designing Carbon Monoxide-Releasing Molecules (CORMs), understanding the electronic environment of metal centers is critical. Group 6 hexacarbonyls— $\text{Cr}(\text{CO})_6$, $\text{Mo}(\text{CO})_6$, and $\text{W}(\text{CO})_6$ —serve as fundamental benchmarks for evaluating metal-ligand interactions.

Infrared (IR) spectroscopy acts as the gold standard for probing these complexes. By analyzing the precise vibrational frequency of the carbon-oxygen (ν_{CO}) stretch, scientists can quantitatively assess the electron density at the metal center and predict the complex's reactivity, stability, and CO-release kinetics.

Mechanistic Grounding: Synergic Bonding & Selection Rules

To interpret the IR spectra of metal carbonyls, one must understand the causality dictated by the Dewar-Chatt-Duncanson model. The metal-carbon bond is formed via a synergic two-part mechanism:

- σ -Donation: The CO ligand donates its lone pair from a non-bonding carbon orbital into an empty metal d-orbital.
- π -Backbonding: The metal back-donates electron density from its filled d-orbitals into the empty, anti-bonding π^* orbital of the CO ligand[1].

The Causality of IR Shifts: Pumping electron density into the CO π^* anti-bonding orbital inherently weakens the C-O triple bond[1]. Therefore, stronger π -backbonding results in a lower ν_{COIR} stretching frequency.

Symmetry & Selection Rules: Despite having six CO ligands, octahedral (Oh) hexacarbonyls do not exhibit six IR bands. Group theory dictates that the six stretching modes reduce to $A_{1g} + E_g + T_{1u}$ [2]. Because only the triply degenerate T_{1u} asymmetric stretch results in a change in the molecular dipole moment, it is the only IR-active ν_{CO} mode observed in a pristine Oh complex[3].

Comparative Data Analysis

The table below summarizes the critical structural and spectroscopic parameters for the Group 6 hexacarbonyls.

Complex	Point Group	M-C Bond Length (Å)	IR ν_{CO} (T_{1u}) (cm^{-1})	Relative π -Backbonding
$\text{Cr}(\text{CO})_6$	Oh	1.91	2000	Intermediate
$\text{Mo}(\text{CO})_6$	Oh	2.06	2004	Weakest
$\text{W}(\text{CO})_6$	Oh	2.06	1998	Strongest

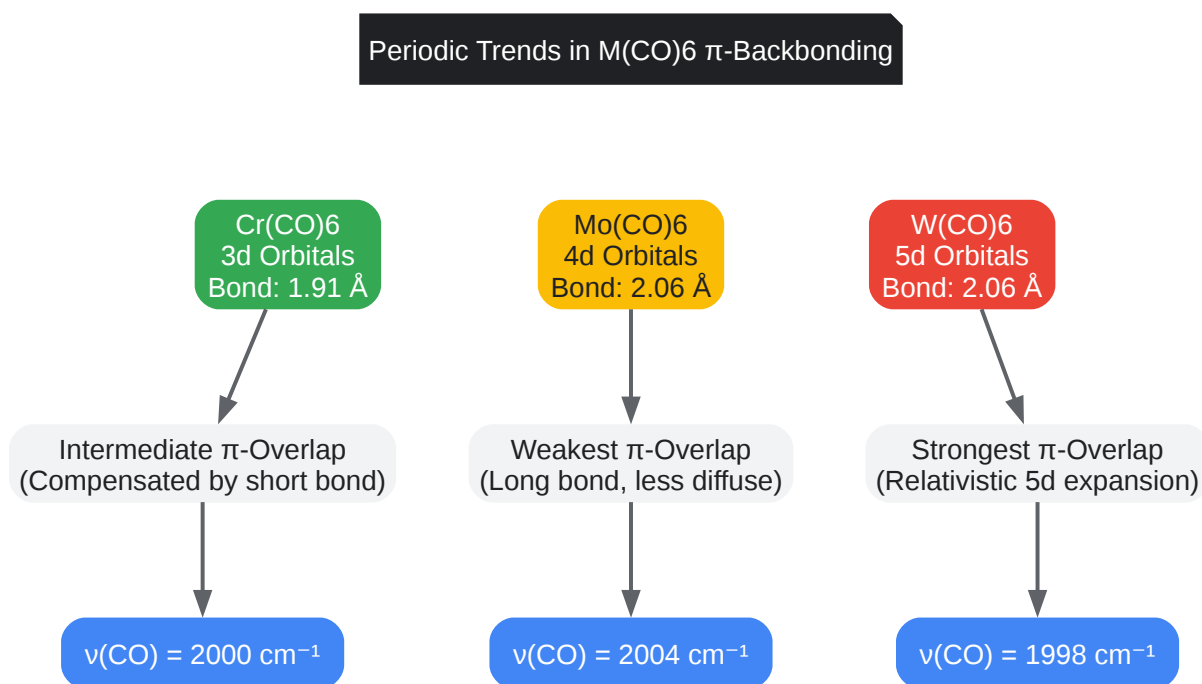
Data compiled from gas-phase/non-polar spectroscopic evaluations[4][5].

Causality of Periodic Trends

A linear progression down Group 6 ($\text{Cr} \rightarrow \text{Mo} \rightarrow \text{W}$) does not yield a linear spectroscopic trend. The ν_{CO} frequencies follow the order: $\text{Mo}(\text{CO})_6 > \text{Cr}(\text{CO})_6 > \text{W}(\text{CO})_6$. This is driven by the interplay of orbital size, bond distance, and relativistic effects:

- $W(CO)_6$ (1998 cm^{-1} - Strongest Backbonding): Tungsten possesses 5d orbitals. Due to the lanthanide contraction, W has a high effective nuclear charge, but relativistic effects cause the 5d orbitals to radially expand. This creates optimal spatial overlap with the CO π^* orbitals, maximizing electron back-donation and yielding the lowest stretching frequency[5].
- $Mo(CO)_6$ (2004 cm^{-1} - Weakest Backbonding): Molybdenum's 4d orbitals are larger than Chromium's 3d, resulting in a longer M–C bond (2.06 Å). However, lacking the relativistic expansion seen in Tungsten, the orbital overlap at this extended distance is relatively poor. This yields the weakest π -backbonding and the highest ν_{CO} frequency[5].
- $Cr(CO)_6$ (2000 cm^{-1} - Intermediate Backbonding): Chromium has highly compact 3d orbitals. However, the exceptionally short Cr–C bond (1.91 Å) forces close physical proximity between the metal and the ligand. This short internuclear distance compensates for the smaller orbital size, allowing for stronger π -backbonding than in Mo, placing its frequency squarely in the middle[5].

Workflow & Logical Relationship Visualization



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Diagram: Causality between d-orbital properties, π-backbonding strength, and resulting IR frequencies.

Self-Validating FT-IR Analytical Protocol

To accurately reproduce these values, solvent effects must be strictly controlled. Metal carbonyls are highly susceptible to dipole-dipole interactions; polar solvents (like CHCl₃) can induce peak broadening and artificially shift the νCO frequency by up to 15 cm⁻¹.

Objective: Isolate and measure the T_{1u}νCO stretching frequency without solvent-induced spectral shifts.

Step-by-Step Methodology:

- System Purge & Background: Purge the FT-IR spectrometer with dry N₂ for 30 minutes to eliminate atmospheric H₂O and CO₂. Acquire a background spectrum using a liquid transmission cell (CaF₂ windows, 0.1 mm path length) filled with pure, spectroscopic-grade n-hexane.
- Sample Preparation: Dissolve 2.0 mg of the highly pure M(CO)₆ complex in 10 mL of anhydrous n-hexane.
 - Causality: n-hexane is chosen because it is strictly non-polar and IR-transparent in the 2200–1800 cm⁻¹ region, preventing solvent-solute dipole coupling.
 - Validation Checkpoint 1: The solution must be perfectly colorless and transparent. Any turbidity indicates oxidation or clustering.
- Acquisition: Inject the sample into the CaF₂ cell. Acquire the spectrum from 4000 to 400 cm⁻¹ at a high resolution of 1.0 cm⁻¹ (minimum 64 scans to ensure a high signal-to-noise ratio).
- Validation Checkpoint 2 (Integrity Check): Examine the 2143 cm⁻¹ region. The absolute absence of a peak here validates that no free, dissociated CO is present in the sample.
- Data Extraction: Isolate the 2100–1900 cm⁻¹ region. The presence of a single, sharp peak confirms the Oh symmetry is intact. Record the peak apex of this T_{1u} band for comparative analysis.

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- To cite this document: BenchChem. [Comparative Spectroscopic Guide: IR Stretching Frequencies of Group 6 Hexacarbonyls]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082506/docs#comparative-spectroscopic-guide-ir-stretching-frequencies-of-group-6-hexacarbonyls>]

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